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Compound Name: Esuberaprost

Cat. No.: B1248030 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo activity of

Esuberaprost, a stereoisomer of Beraprost. Esuberaprost was developed as a potent

prostacyclin analog for the treatment of pulmonary arterial hypertension (PAH). While

demonstrating significant promise in preclinical in vitro studies, its clinical development was

halted due to a lack of efficacy in a pivotal Phase 3 trial. This guide presents the available

experimental data to offer insights into the complexities of translating potent in vitro activity into

clinical success.

Executive Summary
Esuberaprost is a highly potent prostanoid IP receptor agonist that, in vitro, effectively

stimulates cyclic AMP (cAMP) production and inhibits the proliferation of pulmonary arterial

smooth muscle cells (PASMCs). These activities are central to the therapeutic strategy for PAH,

which involves vasodilation and prevention of vascular remodeling. However, the Phase 3

BEAT (Beraprost-314d Added-on to Tyvaso®) clinical trial, designed to evaluate the efficacy

and safety of Esuberaprost as an add-on therapy for PAH patients, did not meet its primary

endpoint of delaying time to clinical worsening. This disconnect between preclinical promise

and clinical outcome underscores the challenges in drug development for complex diseases

like PAH and highlights the importance of robust translational studies.
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In vitro studies have established Esuberaprost as a significantly more potent prostacyclin

analog compared to its parent compound, Beraprost, which is a racemic mixture of four

stereoisomers.

Key In Vitro Findings:
Potent IP Receptor Agonism: Esuberaprost is a highly potent agonist of the prostanoid IP

receptor. Activation of this G-protein coupled receptor stimulates adenylyl cyclase, leading to

an increase in intracellular cAMP levels. This signaling cascade is crucial for mediating

vasodilation and inhibiting platelet aggregation.[1][2]

Anti-proliferative Effects: Esuberaprost has been shown to inhibit the proliferation of human

PASMCs, a key pathological feature of PAH. Interestingly, these anti-proliferative effects

appear to be more dependent on nitric oxide (NO) than on direct IP receptor signaling.[1][2]

Quantitative In Vitro Data
The following table summarizes the key quantitative data from in vitro studies comparing

Esuberaprost with Beraprost.
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Parameter
Cell
Line/Syste
m

Esuberapro
st EC50

Beraprost
EC50

Fold
Potency
(Esuberapr
ost vs.
Beraprost)

Reference

cAMP

Generation

HEK-293

cells

expressing

human IP

receptor

0.4 nM 10.4 nM 26-fold [1][2]

Inhibition of

Cell

Proliferation

Human

Pulmonary

Arterial

Smooth

Muscle Cells

(PASMCs)

3 nM 120 nM 40-fold [1][2]

Relaxation of

Pulmonary

Arteries

Rat

Pulmonary

Arteries

- -

5-fold greater

than

Beraprost

[1][2]

In Vivo Studies and Clinical Trials
The primary in vivo evaluation of Esuberaprost was the Phase 3 BEAT clinical trial. The trial

was designed to assess the efficacy and safety of an oral, modified-release formulation of

Esuberaprost as an add-on therapy to inhaled treprostinil (Tyvaso®) in patients with PAH.[3][4]

BEAT Clinical Trial (NCT01908699)
Objective: To determine if Esuberaprost, when added to inhaled treprostinil, could delay the

time to the first clinical worsening event in patients with PAH.[3][4][5]

Design: A multicenter, double-blind, randomized, placebo-controlled study.[4]

Patient Population: Patients with PAH classified as WHO Functional Class III or IV.
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Primary Endpoint: Time to first clinical worsening event, defined as death, hospitalization due

to worsening PAH, initiation of parenteral prostacyclin therapy, or disease progression.[4]

Results: The BEAT study did not meet its primary endpoint. Esuberaprost, in combination

with inhaled treprostinil, did not significantly delay the time to clinical worsening compared to

placebo with inhaled treprostinil.[1][3][5] Consequently, the development of Esuberaprost
was discontinued.[3][5]

Preclinical In Vivo Data
While extensive clinical data is limited due to the trial's outcome, some preclinical in vivo

studies on the parent compound, Beraprost, provide context for the expected physiological

effects of Esuberaprost. For instance, a study in rats with chronic hypoxic pulmonary

hypertension demonstrated that inhaled Beraprost could induce pulmonary vasodilation,

although higher doses were required in the presence of established pulmonary hypertension.[6]

Experimental Protocols
In Vitro Methodologies

cAMP Generation Assay:

HEK-293 cells stably expressing the human IP receptor were used.

Cells were stimulated with varying concentrations of Esuberaprost or Beraprost.

Intracellular cAMP levels were measured using a commercially available immunoassay kit.

EC50 values were calculated from the concentration-response curves.[2][7]

Cell Proliferation Assay:

Human PASMCs derived from PAH patients were cultured.

Cells were treated with a mitogen to induce proliferation and simultaneously exposed to

different concentrations of Esuberaprost or Beraprost.

Cell proliferation was assessed using a colorimetric assay (e.g., MTS or WST-1) or by cell

counting.
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EC50 values for the inhibition of proliferation were determined.[2][7]

Vascular Tone Assessment (Wire Myography):

Distal pulmonary arteries from rats were isolated and mounted on a wire myograph.

Arterial rings were pre-contracted with a thromboxane A2 mimetic (U46619).

Cumulative concentration-response curves to Esuberaprost or Beraprost were generated

to assess vasorelaxation.[2][7]

In Vivo Methodology (BEAT Clinical Trial)
Patient Selection: Patients with symptomatic PAH (WHO FC III/IV) on stable background

therapy, including inhaled treprostinil, were enrolled.[8]

Randomization: Patients were randomized in a 1:1 ratio to receive either oral modified-

release Esuberaprost or a matching placebo, in addition to their ongoing inhaled treprostinil

therapy.[4]

Dosing: Esuberaprost was administered orally.

Efficacy Assessment: The primary efficacy endpoint was the time from randomization to the

first occurrence of a composite clinical worsening event.

Safety Monitoring: Adverse events were monitored throughout the study.

Signaling Pathways and Experimental Workflows
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Caption: Esuberaprost signaling pathway.
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Caption: In Vitro experimental workflow.
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Caption: In Vivo (BEAT trial) workflow.

Discussion and Conclusion
The case of Esuberaprost provides a valuable lesson in drug development, particularly for

pulmonary arterial hypertension. The compound's impressive in vitro potency, being 26 to 40

times more active than its parent compound Beraprost in key functional assays, suggested it

could be a highly effective oral therapy for PAH. The rationale for its development was soundly

based on its mechanism of action as a prostacyclin analog, a class of drugs with proven

efficacy in treating PAH.
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However, the failure of the BEAT clinical trial to demonstrate a clinical benefit highlights a

significant in vitro to in vivo translational gap. Several factors could have contributed to this

outcome:

Pharmacokinetics and Pharmacodynamics: The oral modified-release formulation may not

have achieved and sustained the plasma concentrations necessary to exert a clinically

meaningful effect on the pulmonary vasculature, despite potent in vitro activity at the

nanomolar level.

Complexity of PAH Pathophysiology: While the prostacyclin pathway is a critical therapeutic

target, the multifaceted nature of PAH, involving numerous other signaling pathways and cell

types, may mean that even a highly potent IP receptor agonist is insufficient to alter the

disease course in all patients, especially when used as an add-on therapy.

Clinical Trial Design: The choice of the primary endpoint and the patient population, who

were already on an inhaled prostacyclin therapy, may have made it challenging to

demonstrate an additional benefit of an oral prostacyclin analog.

In conclusion, while Esuberaprost exhibited compelling in vitro activity consistent with a

promising therapeutic candidate for PAH, this did not translate into clinical efficacy in the BEAT

trial. This case underscores the importance of carefully considering pharmacokinetic properties,

the complexity of the disease, and clinical trial design when attempting to bridge the gap

between potent in vitro findings and successful in vivo outcomes. Future research in this area

should focus on optimizing drug delivery, patient stratification, and potentially combination

therapies that target multiple pathological pathways in PAH.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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